molecular formula C12H12O3S B4289457 2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B4289457
M. Wt: 236.29 g/mol
InChI Key: DHCDASQHIRYVRW-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)-6,8-dioxabicyclo[321]octan-4-one is a bicyclic organic compound featuring a phenylsulfanyl group and a dioxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves the treatment of a precursor compound with specific reagents under controlled conditions. One method involves the use of ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid, which is treated with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen functionalities or convert sulfanyl groups to sulfoxides or sulfones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or convert sulfoxides back to sulfides.

    Substitution: This reaction can replace the phenylsulfanyl group with other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

2-(Phenylsulfanyl)-6,8-dioxabicyclo[32

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group and the dioxabicyclo structure may enable it to bind to specific sites, modulating the activity of the target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one is unique due to the presence of the phenylsulfanyl group and the dioxabicyclo structure, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c13-9-6-11(10-7-14-12(9)15-10)16-8-4-2-1-3-5-8/h1-5,10-12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDASQHIRYVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=O)O2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
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2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
Reactant of Route 5
2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

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